Mycophenolic bis(sulfonamide)

Description

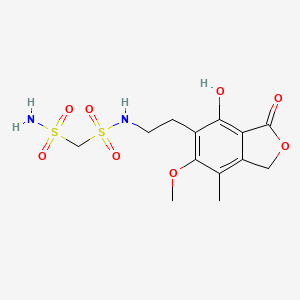

Mycophenolic bis(sulfonamide) is a synthetic derivative of mycophenolic acid (MPA), a natural product with well-documented antitumor and immunosuppressive properties . It belongs to a class of inosine monophosphate dehydrogenase (IMPDH) inhibitors designed to mimic the structure of mycophenolic adenine dinucleotide (MAD), a metabolite of MPA. The compound features a methylenebis(sulfonamide) linker replacing the pyrophosphate group in MAD, enhancing metabolic stability while retaining inhibitory activity against IMPDH, a critical enzyme in guanine nucleotide biosynthesis .

Properties

Molecular Formula |

C13H18N2O8S2 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

N'-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)ethyl]methanedisulfonamide |

InChI |

InChI=1S/C13H18N2O8S2/c1-7-9-5-23-13(17)10(9)11(16)8(12(7)22-2)3-4-15-25(20,21)6-24(14,18)19/h15-16H,3-6H2,1-2H3,(H2,14,18,19) |

InChI Key |

IVAOVFUEHDFBPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CCNS(=O)(=O)CS(=O)(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mycophenolic bis(sulfonamide) typically involves the reaction of mycophenolic acid with sulfonamide derivatives. The process often requires the use of coupling agents and catalysts to facilitate the formation of the sulfonamide bonds. Common reagents used in the synthesis include thiols and amines, which undergo oxidative coupling to form the desired sulfonamide product .

Industrial Production Methods

Industrial production of mycophenolic bis(sulfonamide) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Mycophenolic bis(sulfonamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.

Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, which can be further utilized in various applications.

Scientific Research Applications

Mycophenolic bis(sulfonamide) has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of other organosulfur compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Mycophenolic bis(sulfonamide) is investigated for its immunosuppressive effects and potential use in treating autoimmune diseases and preventing organ transplant rejection.

Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of mycophenolic bis(sulfonamide) involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, the compound interferes with the proliferation of lymphocytes, thereby exerting its immunosuppressive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mycophenolic bis(sulfonamide) is part of a broader family of IMPDH inhibitors, including bis(phosphonate) analogues and other sulfonamide-based derivatives. Below is a detailed comparison of its physicochemical and pharmacological properties relative to structurally related compounds.

Mycophenolic Bis(sulfonamide) vs. Bis(phosphonate) Analogues

The methylenebis(sulfonamide) linker in mycophenolic bis(sulfonamide) serves as a non-ionic, hydrolytically stable isostere of the methylenebis(phosphonate) group in earlier MAD analogues (e.g., compounds 1–3) . Key comparisons include:

- Potency : The parent bis(phosphonate) 1 and bis(sulfonamide) 5 exhibit comparable sub-micromolar inhibition of IMPDH2. However, substitution at the adenine C2 position reduces the potency of bis(sulfonamide) analogues by 3- to 10-fold compared to bis(phosphonate)s, likely due to steric or electronic mismatches in the P-subsite .

- Stability : The sulfonamide group’s electron-withdrawing nature enhances stability under basic conditions compared to phosphonates, which are prone to hydrolysis .

Comparison with Other Sulfonamide-Based IMPDH Inhibitors

Sulfonamide-containing compounds are widely explored for their antimicrobial and anticancer activities. Mycophenolic bis(sulfonamide) differs from classical sulfonamides (e.g., sulfadiazine) in its bis-functionalized structure and IMPDH-targeted mechanism:

- Mechanistic Specificity: Unlike broad-spectrum sulfonamides, mycophenolic bis(sulfonamide) is tailored for IMPDH inhibition, leveraging the mycophenolic moiety’s affinity for the N-subsite and the sulfonamide linker’s adaptability in the P-subsite .

Comparison with Mycophenolic Acid Derivatives

Mycophenolic bis(sulfonamide) shares a backbone with MPA but diverges in its dinucleotide mimicry:

| Property | Mycophenolic Bis(sulfonamide) | Mycophenolic Acid (MPA) |

|---|---|---|

| Bioactivity | IMPDH inhibition | IMPDH inhibition, antitumor |

| Solubility | Improved via sulfonamide linker | Low (requires formulation) |

| Therapeutic Use | Preclinical (investigative) | Approved (immunosuppressant) |

Research Findings and Implications

- IMPDH Inhibition: Mycophenolic bis(sulfonamide) analogues (e.g., 5a–d) achieve nanomolar to sub-micromolar Ki values against human IMPDH, comparable to bis(phosphonate)s, but with reduced sensitivity to substitution patterns .

- Structural Insights: Molecular modeling reveals that the sulfonamide linker maintains optimal hydrogen bonding with IMPDH’s P-subsite residues, compensating for its non-ionic nature .

- Therapeutic Potential: While less potent than some bis(phosphonate)s, the enhanced stability and modularity of bis(sulfonamide)s make them promising candidates for further optimization, particularly in tuberculosis therapy where IMPDH is a validated target .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing bis(sulfonamide) derivatives, and how do reaction conditions influence yield and purity?

- Bis(sulfonamide) synthesis typically involves reacting sulfonamide donors (e.g., KN(Me)(SO₂Ar)) with metal complexes under controlled conditions. For example, uranium(VI) bis(imido) disulfonamide complexes are synthesized by reacting two equivalents of sulfonamide ligands with a metal precursor (e.g., U(NtBu)₂(I)₂) in THF, achieving near-quantitative yields . Key factors include ligand electron deficiency, solvent choice, and temperature. Purification often involves crystallization or chromatography, with structural validation via NMR and elemental analysis.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of bis(sulfonamide) complexes?

- ¹H NMR spectroscopy resolves ligand coordination dynamics (e.g., broad resonances at room temperature sharpening at low temperatures, indicating symmetry changes) . Single-crystal X-ray diffraction provides precise bond-length and coordination geometry data, as demonstrated for uranium(VI) disulfonamide complexes with U–O interactions . Elemental analysis ensures stoichiometric accuracy, while DSC/TGA evaluates thermal stability .

Advanced Research Questions

Q. How can chiral bis(sulfonamide) ligands be optimized for enantioselective catalysis in asymmetric reactions?

- Ligand design focuses on steric and electronic tuning. For example, bis(sulfonamide)-diamine ligands paired with Cu(I) catalysts achieve >90% enantiomeric excess in Henry reactions by modulating ligand substituents (e.g., aryl groups on sulfonamide) and reaction additives (e.g., pyridine for syn-selectivity) . Computational modeling (DFT) and crystallographic data guide rational ligand modifications to enhance transition-state interactions .

Q. What methodologies assess the electrochemical stability and ionic conductivity of bis(sulfonamide) salts for energy storage applications?

- Cyclic voltammetry measures decomposition potentials (e.g., LiTFSI stability >5 V vs. Li) . Impedance spectroscopy evaluates ionic conductivity across phases (e.g., LiTFSI conductivity increases from β-phase to molten state, reaching ~10⁻² S/cm at 270°C) . Thermal phase transitions are monitored via DSC , revealing β → γ phase changes and melting points .

Q. What experimental approaches elucidate microbial degradation pathways of sulfonamide-based compounds in environmental systems?

- Metagenomic sequencing identifies degradative microbial consortia, while HPLC-MS/MS tracks metabolite formation (e.g., hydroxylated or cleaved sulfonamide products) . Synergistic degradation studies use co-culture systems to evaluate interactions with co-pollutants (e.g., heavy metals), addressing gaps in natural system applicability .

Methodological Considerations

- Contradictions in Data : For example, NMR broadening in bis(sulfonamide) complexes at room temperature may obscure ligand dynamics, requiring low-temperature measurements for resolution .

- Thermal Stability : LiTFSI’s γ-phase, frozen via rapid cooling, exhibits distinct conductivity behavior compared to its β-phase, necessitating phase-specific electrochemical profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.